N-(tert-butyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound notable for its unique structural features, including the presence of both pyrazole and triazole rings. Its molecular formula is , and it has a molecular weight of 366.5 g/mol. This compound is classified under thioacetamides, which are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of N-(tert-butyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves several key steps:
These synthetic routes are characterized by their multi-step processes, often requiring careful control of reaction conditions to achieve high yields.
The molecular structure of N-(tert-butyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide includes several functional groups that contribute to its chemical properties:
The compound's structure can be represented using its SMILES notation: CCOc1nn(CC)cc1-c1nnc(SCC(=O)NC(C)(C)C)n1C
.
N-(tert-butyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for N-(tert-butyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide primarily involves:
This dual mechanism underscores its potential therapeutic applications.
While specific physical properties such as density and boiling point remain unavailable, some general properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 366.5 g/mol |
SMILES Notation | CCOc1nn(CC)cc1-c1nnc(SCC(=O)NC(C)(C)C)n1C |
These properties suggest that N-(tert-butyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-y)-4-methyl -4H - 1,2,4-triazol - 3 - yl)thio)acetamide is a relatively complex organic molecule with significant potential for further study .
N-(tert-butyl)-2-((5-(3-ethoxy - 1 - ethyl - 1H - pyrazol - 4 - yl) - 4 - methyl - 4H - 1,2,4-triazol - 3 - yl)thio)acetamide has several applications in scientific research:
The diverse applications highlight its significance in both academic research and industrial contexts.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1